molecular formula C10H6ClF3O2 B1644865 5-Chloro-2-(trifluoromethyl)cinnamic acid CAS No. 773129-56-9

5-Chloro-2-(trifluoromethyl)cinnamic acid

Cat. No. B1644865
CAS RN: 773129-56-9
M. Wt: 250.6 g/mol
InChI Key: DQFQEQSFWJVVAT-DAFODLJHSA-N
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Description

5-Chloro-2-(trifluoromethyl)cinnamic acid, also known as TCFA, is a chemical compound of interest in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a CAS Number of 773129-56-9 and a molecular weight of 250.6 .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-[5-chloro-2-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI code for this compound is 1S/C10H6ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Decarboxylative Trifluoromethylation : A method for the decarboxylative trifluoromethylation of cinnamic acids, including 5-Chloro-2-(trifluoromethyl)cinnamic acid, using sodium trifluoromethanesulfinate in aqueous media has been demonstrated. This process allows for the safe and convenient production of various trifluoromethylated alkenes with high selectivity (Shang, Li, & Liu, 2015).

  • Aminohalogenation for Anticancer Derivatives : Copper-catalyzed aminohalogenation using a specific nitrogen and chlorine source combination with copper(I) triflate as the catalyst has been developed for cinnamic esters. This method efficiently synthesizes anti-alkyl 3-chloro-2-(o-nitrobenzenesulfonamido)-3-phenylpropionates with good yields and stereoselectivity, demonstrating potential in synthesizing compounds with medicinal properties (Li, Wei, & Kim, 2000).

Medicinal Chemistry and Pharmaceutical Applications

  • Synthesis of Antimalarial Agents : Cinnamic acid derivatives, including structures based on 5-Chloro-2-(trifluoromethyl)cinnamic acid, have been linked to potent in vitro activities against erythrocytic chloroquine-resistant Plasmodium falciparum. This highlights the potential of cinnamic acid derivatives in developing new antimalarial treatments (Pérez, Teixeira, Gut, Rosenthal, Gomes, & Gomes, 2012).

Environmental and Material Science Applications

  • Photocatalytic Destruction : Research on the photocatalytic destruction of cinnamic acid and derivatives, including 5-Chloro-2-(trifluoromethyl)cinnamic acid, explores the impact of aqueous ions on the kinetics and mechanism of photocatalytic reactions. This study identifies key intermediates and proposes mechanisms explaining the presence of these species, contributing to understanding how to effectively remove organic contaminants from water (Bouleghlimat, Bethell, & Davies, 2020).

Safety and Hazards

The safety data sheet for 5-Chloro-2-(trifluoromethyl)cinnamic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

properties

IUPAC Name

(E)-3-[5-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFQEQSFWJVVAT-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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